molecular formula C15H14O B1670589 Dihydrochalcone CAS No. 1083-30-3

Dihydrochalcone

Cat. No.: B1670589
CAS No.: 1083-30-3
M. Wt: 210.27 g/mol
InChI Key: QGGZBXOADPVUPN-UHFFFAOYSA-N
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Description

Dihydrochalcone is an organic compound with the chemical formula C₁₅H₁₄O. It is a reduced derivative of chalcone, characterized by the presence of a 1,3-diphenylpropan-1-one structure. This compound is a white solid that is soluble in many organic solvents. Dihydrochalcones are a class of secondary metabolites found in various plants and have attracted attention due to their potential pharmacological properties .

Mechanism of Action

Target of Action

Dihydrochalcones are a class of secondary metabolites that have shown promise in biological and pharmacological applications .

1,3-Diphenylpropan-1-one, also known as Dihydrochalcone, has been found to act as an allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs) . These receptors play critical roles in cognitive processes, neuroprotection, and inflammation .

Biochemical Pathways

It is known that the first step of transformation of neohesperidin this compound, a type of this compound, by the human intestinal microbiota is its deglucosylation to hesperetin this compound .

1,3-Diphenylpropan-1-one has been shown to have antioxidant properties by reacting with free radicals . This suggests that it may be involved in pathways related to oxidative stress.

Pharmacokinetics

It is known that the low content of dihydrochalcones in plants, along with their low solubility and bioavailability, restricts their development as clinical therapeutics . Therefore, chemomicrobial and enzymatic modifications are required to expand their application .

Result of Action

The result of this compound’s action is multifaceted, with effects including antidiabetic, antitumor, lipometabolism regulating, antioxidant, anti-inflammatory, antibacterial, antiviral, and immunomodulatory ones .

1,3-Diphenylpropan-1-one has been shown to exhibit strong radical scavenging values . It also showed antinociceptive effects in a model of inflammatory pain .

Action Environment

It is known that the efficacy of this compound can be influenced by factors such as ph and temperature

Biochemical Analysis

Biochemical Properties

Dihydrochalcone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to interact with Phloretin Glycosyltransferase2 (PGT2), an enzyme that catalyzes the 4’-o-glycosylation of phloretin to trilobatin . This interaction plays a crucial role in the biosynthesis of the this compound sweetener Trilobatin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It exhibits anti-inflammatory and antimicrobial properties . Furthermore, it has been shown to have antioxidant properties by reacting with free radicals , which can influence cell function by protecting cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, it acts as an allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), influencing the receptor’s activity . This modulation can lead to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, related studies have shown that certain derivatives of 1,3-Diphenylpropan-1-one exhibit analgesic and antioxidant activities . The effects can vary with different dosages, and high doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

It is known to be involved in the biosynthesis of Trilobatin, a process catalyzed by the enzyme PGT2

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrochalcones can be synthesized through the hydrogenation of chalcones. The process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of dihydrochalcones often involves the extraction from natural sources. The most common methods include the use of solvents such as ethanol, diethyl ether, methanol, and hexane with dichloromethane. High-pressure extraction with supercritical carbon dioxide is also employed for efficient extraction .

Chemical Reactions Analysis

Types of Reactions

Dihydrochalcones undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydrochalcones and their corresponding chalcones .

Scientific Research Applications

Dihydrochalcones have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrochalcones are unique due to their structural diversity and wide range of biological activities. Compared to other similar compounds, dihydrochalcones exhibit stronger antioxidant properties and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

1,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGZBXOADPVUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061481
Record name 1-Propanone, 1,3-diphenyl-
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3-Diphenyl-1-propanone
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CAS No.

1083-30-3
Record name Dihydrochalcone
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Record name Dihydrochalcone
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Record name Dihydrochalcone
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Record name 1-Propanone, 1,3-diphenyl-
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Record name 1,3-Diphenyl-1-propanone
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Record name DIHYDROCHALCONE
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Record name 1,3-Diphenyl-1-propanone
Source Human Metabolome Database (HMDB)
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Melting Point

72 - 73 °C
Record name 1,3-Diphenyl-1-propanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Chalcone (compound 1) (37.6 mmol) was dissolved in 250 ml of toluene (in some cases 25 ml of MeOH was added to insure a complete dissolution) and 400 mg of 10% Pd/C (0.01 eq) was added to the mixture. The compound was hydrogenated at 45 psi in a Parr apparatus for 40 min to 3 hrs to form 1,3-diphenylpropan-1-one (compound 2), during which time the reaction mixture was periodically checked for the starting material by TLC (Hex:EtOAc=1:1) to prevent over-reduction. Upon completion of reduction the reaction mixture was filtered through a short pad (2-3 inch) of silica gel and solvent was removed in vacuo to afford a crude product, which was either sufficiently pure to use in the next step or was purified by recrystallization from MeOH or Hex:EtOAc=3:1 or, in the case where over-reduction has occurred, by silica gel column chromatography using Hex:EtOAc=5:1 as an eluent.
Quantity
37.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

(42) Chalcone (2.00 g, 9.60 mmol) dissolved in 24 ml of ethyl acetate was hydrogenated with 100 mg of 10% Pd/C at 55 psi for 2 hours at room temperature. The catalyst was filtered through celite, and the solvent evaporated to give the crude product, which was chromatographed on silica gel using 4:1 hexanes:ethyl acetate yielding 1.20 g (60.0%) of a white, flaky powder. 1H NMR (250 MHz) δ 8.00-7.97 (m, 2H), 7.61-7.21 (m, 8H), 3.36-3.30 (t, 2H), 3.13-3.07 (t, 2H); 13C NMR (62.7 MHz) 199.4, 141.5, 137.0, 133.3, 128.8, 128.6, 128.2, 126.3, 40.6 ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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